molecular formula C14H9N3O3 B2456787 2-(3-Nitrophenoxy)quinoxaline CAS No. 197522-02-4

2-(3-Nitrophenoxy)quinoxaline

Cat. No.: B2456787
CAS No.: 197522-02-4
M. Wt: 267.244
InChI Key: OVBCEUDYAYPUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenoxy)quinoxaline is an organic compound with the molecular formula C14H9N3O3. It consists of a quinoxaline ring system substituted with a 3-nitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenoxy)quinoxaline typically involves the reaction of 3-nitrophenol with 2-chloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions for several hours . The general reaction scheme is as follows:

3-Nitrophenol+2-ChloroquinoxalineNaOH, THF, refluxThis compound\text{3-Nitrophenol} + \text{2-Chloroquinoxaline} \xrightarrow{\text{NaOH, THF, reflux}} \text{this compound} 3-Nitrophenol+2-ChloroquinoxalineNaOH, THF, reflux​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 2-(3-Aminophenoxy)quinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)quinoxaline, particularly in its role as a kinase inhibitor, involves binding to the active site of the kinase enzyme. This binding inhibits the enzyme’s activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . The molecular targets include various tyrosine kinases, and the pathways involved are often related to cancer cell growth and angiogenesis.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline
  • 2-Phenylthieno[2,3-b]quinoxaline
  • N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

Comparison: 2-(3-Nitrophenoxy)quinoxaline is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of kinase inhibitors and other bioactive molecules. In contrast, other similar compounds may have different substituents that alter their reactivity and biological activity .

Properties

IUPAC Name

2-(3-nitrophenoxy)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)10-4-3-5-11(8-10)20-14-9-15-12-6-1-2-7-13(12)16-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBCEUDYAYPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.